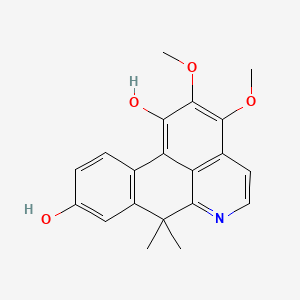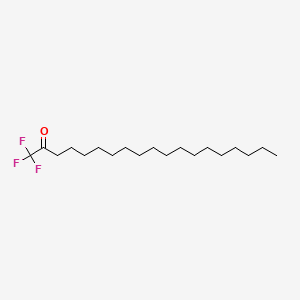
2-Nonadecanone, 1,1,1-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-nonadecan-2-one is a fluorinated organic compound with the molecular formula C19H35F3O. It is characterized by the presence of three fluorine atoms attached to the first carbon of the nonadecan-2-one structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-nonadecan-2-one can be synthesized through the reaction of stearoyl chloride with trifluoroacetic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of 1,1,1-trifluoro-nonadecan-2-one involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-nonadecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-nonadecan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-nonadecan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and specificity towards these targets. The pathways involved often include inhibition or modulation of enzyme activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-nonadecanone
- Heptadecyltrifluoromethyl ketone
- 1,1,1-Trifluoro-2-nonadécanone
Comparison
1,1,1-Trifluoro-nonadecan-2-one is unique due to its specific structure and the presence of three fluorine atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it often exhibits higher stability, reactivity, and specificity in its interactions with molecular targets .
Properties
CAS No. |
81124-01-8 |
|---|---|
Molecular Formula |
C19H35F3O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1,1,1-trifluorononadecan-2-one |
InChI |
InChI=1S/C19H35F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h2-17H2,1H3 |
InChI Key |
SYQIFPOSGNRRCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(F)(F)F |
| 81124-01-8 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(5-Phenyl-pentylamino)-ethyl]-phenol](/img/structure/B3063763.png)
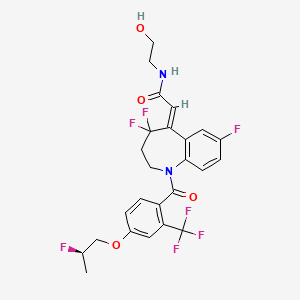
![[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B3063778.png)
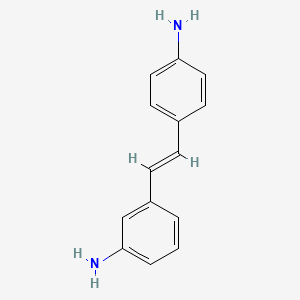
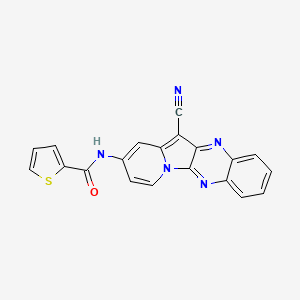
![5-nitro-2-(pyridin-2-yl)-1-(2-(pyridin-4-yl) ethyl)-1H-benzo[d]imidazole](/img/structure/B3063808.png)

![N-{4-Hydroxy-3,5-bis[(piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B3063831.png)
